Oseltamivir citrate

Description

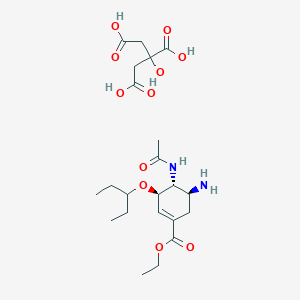

Structure

2D Structure

Properties

Molecular Formula |

C22H36N2O11 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H28N2O4.C6H8O7/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+,15+;/m0./s1 |

InChI Key |

RTTTXRYICWJNLK-ONAKXNSWSA-N |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Significance in Influenza Virology Research

The importance of oseltamivir (B103847) citrate (B86180) in influenza research is multifaceted, stemming from its specific mechanism of action which allows for detailed investigation into a critical stage of the viral replication cycle.

The influenza virus neuraminidase enzyme plays an essential role in the release of newly formed virus particles from the surface of an infected host cell. patsnap.comnih.gov It does this by cleaving sialic acid residues from glycoproteins on the cell membrane, which the viral hemagglutinin protein would otherwise bind to, trapping the progeny virions. patsnap.comresearchgate.net

Oseltamivir carboxylate, the active form of oseltamivir, is a sialic acid analogue. wikipedia.org It acts as a competitive inhibitor, binding to the active site of the neuraminidase enzyme. patsnap.com This action blocks the enzyme's ability to cleave sialic acid, preventing the release of new virions and halting their spread to other cells. patsnap.comdrugbank.com This targeted inhibition provides researchers with a precise tool to study the consequences of neuraminidase dysfunction on viral spread and pathogenicity. By observing the effects of oseltamivir, scientists can better understand the dynamics of viral shedding and transmission. drugbank.comnih.gov

Furthermore, the selective pressure exerted by oseltamivir has been instrumental in the study of antiviral resistance. The emergence of influenza strains with reduced susceptibility to the drug allows researchers to investigate the genetic basis of resistance. benthamdirect.com Specific mutations in the neuraminidase gene have been identified that alter the enzyme's active site, reducing its binding affinity for oseltamivir carboxylate. nih.govcdc.gov Studying these mutations enhances the understanding of viral evolution and provides crucial data for the development of next-generation antiviral agents and surveillance strategies. nih.gov

Historical Context of Neuraminidase Inhibitor Development

Prodrug Activation and Biotransformation Pathways

Oseltamivir as administered is in an inactive prodrug form, oseltamivir phosphate (B84403). drugbank.comnih.gov It requires metabolic conversion to become the active antiviral agent, oseltamivir carboxylate. drugbank.compatsnap.com This bioactivation is a critical step for its therapeutic effect.

Enzymatic Hydrolysis to Oseltamivir Carboxylate

The primary mechanism of oseltamivir activation is through enzymatic hydrolysis. fda.govnih.gov This process converts the ethyl ester prodrug into its active form, oseltamivir carboxylate. researchgate.netnih.govcapes.gov.br This conversion is essential for the drug's antiviral activity, as oseltamivir itself has negligible inhibitory effect on the target enzyme. researchgate.netresearchgate.net The hydrolysis is a rapid and efficient process, with over 75% of an oral dose of oseltamivir reaching the systemic circulation as the active oseltamivir carboxylate. drugbank.comglowm.comfda.govnih.gov

Role of Hepatic and Extra-hepatic Esterases in Prodrug Conversion

The biotransformation of oseltamivir is predominantly carried out by esterases located in the liver. fda.govfda.goveuropa.eubocsci.comeuropa.eu Specifically, human carboxylesterase 1 (CES1) has been identified as the primary enzyme responsible for this hydrolytic activation. researchgate.netnih.govcapes.gov.brumich.edu Studies have shown a strong correlation between the level of HCE1 in individual liver samples and the rate of oseltamivir hydrolysis. researchgate.netnih.gov While the liver is the main site of conversion, some extra-hepatic metabolism, particularly in the plasma, also contributes to the activation process. nih.gov However, hydrolysis in intestinal microsomes or plasma is negligible compared to the rapid conversion that occurs in the liver. researchgate.netnih.gov Research has also indicated that certain genetic variations in the CES1 gene, such as the G143E variant, can significantly impair the activation of oseltamivir, potentially affecting its therapeutic efficacy. nih.govresearchgate.netumich.edu

Table 1: Key Enzymes and Tissues in Oseltamivir Activation

| Enzyme/Tissue | Role in Oseltamivir Activation | Key Findings |

|---|---|---|

| Human Carboxylesterase 1 (CES1) | Primary enzyme for hydrolysis of oseltamivir to oseltamivir carboxylate. researchgate.netnih.govumich.edu | Rate of hydrolysis correlates with HCE1 levels. researchgate.netnih.gov Genetic variants of CES1 can impair activation. nih.govresearchgate.netumich.edu |

| Liver | Predominant site of oseltamivir conversion. fda.govfda.goveuropa.eubocsci.comeuropa.eu | Liver microsomes rapidly hydrolyze oseltamivir. researchgate.netnih.gov |

| Plasma | Minor contribution to oseltamivir hydrolysis. nih.gov | No significant hydrolysis detected in plasma compared to the liver. researchgate.netnih.gov |

| Intestinal Microsomes | Negligible role in oseltamivir activation. researchgate.netnih.gov | No hydrolysis of oseltamivir detected. researchgate.netnih.gov |

Neuraminidase Inhibition at the Molecular Level

The active metabolite, oseltamivir carboxylate, exerts its antiviral effect by targeting and inhibiting the influenza virus neuraminidase (NA) enzyme. patsnap.compatsnap.com This enzyme is a glycoprotein (B1211001) found on the surface of the influenza virus and plays a crucial role in its life cycle. drugbank.compatsnap.compatsnap.com

Active Site Binding and Conformational Dynamics

Oseltamivir carboxylate is designed to be a transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme. basicmedicalkey.com It binds with high affinity to the conserved active site of the NA enzyme. patsnap.comnews-medical.netnih.gov This binding involves a network of hydrogen bonds and hydrophobic interactions. nih.gov Key residues within the active site, such as a triad (B1167595) of arginine residues (R118, R292, R371), interact with the carboxylate group of oseltamivir. asm.orgmdpi.com The amino group of oseltamivir forms hydrogen bonds with glutamic acid (E119) and aspartic acid (D151). basicmedicalkey.compeerj.com The hydrophobic pentyl group of oseltamivir interacts with residues like W178, I222, R224, A246, and E276. nih.gov Molecular dynamics simulations have revealed the intricate conformational changes that occur upon binding, highlighting the dynamic nature of the interaction between the inhibitor and the enzyme's active site. nih.govpeerj.com

Inhibition of Viral Particle Release and Aggregation

The primary function of the neuraminidase enzyme is to cleave sialic acid residues from the surface of infected host cells and newly formed virus particles. patsnap.compaho.org This cleavage is essential for the release of progeny virions, allowing them to spread and infect other cells. patsnap.compatsnap.comnih.gov By binding to the active site of neuraminidase, oseltamivir carboxylate competitively inhibits this enzymatic activity. patsnap.comnews-medical.net This inhibition prevents the release of new viral particles, causing them to aggregate at the surface of the host cell. glowm.compatsnap.comnews-medical.netnih.gov This aggregation effectively halts the spread of the virus within the respiratory tract, thereby reducing the viral load and the severity of the infection. patsnap.compatsnap.com

Substrate Mimicry and Enzymatic Interaction

The effectiveness of oseltamivir carboxylate lies in its ability to act as a structural mimic of the natural substrate of the neuraminidase enzyme, sialic acid. basicmedicalkey.combiorxiv.org This mimicry allows it to fit snugly into the enzyme's active site, but unlike the natural substrate, it is not cleaved and released. basicmedicalkey.com

Oseltamivir was designed as a transition-state analog, meaning it mimics the shape of the sialic acid molecule as it is being processed by the enzyme. basicmedicalkey.com This mimicry is achieved through the strategic placement of functional groups that mirror those of sialic acid. For instance, the carboxylate and N-acetyl groups of oseltamivir are retained from the sialic acid structure, as they are optimal for interaction at their respective positions within the active site. basicmedicalkey.com However, a key difference is the replacement of a hydroxyl group with a more basic primary amine, which forms stronger interactions with the enzyme. basicmedicalkey.com This tight and prolonged binding effectively blocks the enzyme's function, preventing it from processing its natural substrate and thus inhibiting viral propagation. patsnap.combasicmedicalkey.com

Table 2: Comparison of Oseltamivir Carboxylate and Sialic Acid Interaction with Neuraminidase

| Feature | Sialic Acid (Natural Substrate) | Oseltamivir Carboxylate (Inhibitor) |

|---|---|---|

| Binding to Active Site | Binds to the neuraminidase active site for enzymatic cleavage. patsnap.com | Binds tightly to the neuraminidase active site. patsnap.comnews-medical.net |

| Interaction with Key Residues | Forms transient interactions during the catalytic process. | Forms stable hydrogen bonds and hydrophobic interactions with key active site residues. basicmedicalkey.comnih.gov |

| Enzymatic Outcome | Cleaved and released, allowing the enzyme to process more substrate. patsnap.com | Remains bound, inhibiting the enzyme from binding to its natural substrate. basicmedicalkey.com |

| Overall Effect | Facilitates the release of new virus particles. patsnap.compaho.org | Prevents the release of new virus particles, leading to their aggregation. glowm.compatsnap.comnews-medical.net |

Synthetic Methodologies and Chemical Biology

Total Synthesis Approaches for Oseltamivir (B103847) Citrate (B86180)

The quest for efficient and scalable synthetic routes to oseltamivir has spurred the development of numerous strategies, starting from both naturally derived chiral precursors and readily available achiral materials.

Shikimic Acid-Based Routes

The initial and commercial synthesis of oseltamivir originates from (-)-shikimic acid, a natural product extracted from Chinese star anise or produced through fermentation by genetically engineered E. coli. wikipedia.orgyork.ac.uk This approach is advantageous as the cyclohexene (B86901) core and some of the required stereochemistry are already present in the starting material. nih.gov

Table 1: Key Intermediates in Shikimic Acid-Based Synthesis of Oseltamivir

| Intermediate | Description |

| (-)-Shikimic Acid | The natural chiral starting material. wikipedia.orgyork.ac.uk |

| Epoxide Intermediate | A key building block formed from shikimic acid. york.ac.uk |

| Azide Intermediate | Formed by the ring-opening of the epoxide. york.ac.uknih.gov |

| Aziridine (B145994) Intermediate | A cyclic intermediate used to install the second amino group. york.ac.uknih.gov |

Alternative Stereoselective Synthetic Pathways

To circumvent the reliance on shikimic acid, researchers have explored various alternative starting materials and synthetic strategies.

From D-Mannitol: A practical asymmetric synthesis of oseltamivir has been achieved starting from the readily available and inexpensive D-mannitol. researchgate.netnih.gov A key feature of this approach is the construction of an acyclic precursor which is then cyclized via an intramolecular aldol (B89426) reaction to form the characteristic cyclohexene skeleton of oseltamivir. nih.gov This method is notable for avoiding protection and deprotection steps. nih.gov Another strategy from D-mannitol utilizes an intramolecular Horner-Wadsworth-Emmons reaction to form the carbocycle. researchgate.netresearchgate.net

From Pyridine (B92270): An innovative approach developed by Fukuyama and colleagues starts with the asymmetric Diels-Alder reaction of pyridine and acrolein. chemeurope.com The pyridine is first oxidized to a dihydropyridine (B1217469) derivative, which then undergoes the key cycloaddition. chemeurope.com Subsequent steps involve the formation of an aziridine and its ring-opening to install the necessary functional groups. chemeurope.com

Stereochemical Control in Oseltamivir Synthesis

The oseltamivir molecule possesses three stereocenters, meaning that it can exist as eight different stereoisomers. wikipedia.orgchemeurope.com Only one of these, the (3R,4R,5S)-isomer, is biologically active. Therefore, precise control of stereochemistry throughout the synthesis is of utmost importance. google.com

In shikimic acid-based routes, the inherent chirality of the starting material provides a significant advantage. nih.gov However, subsequent reactions must be highly stereoselective to maintain and correctly set the remaining stereocenters. For instance, the opening of the epoxide intermediate and the formation and opening of the aziridine ring are critical steps where stereocontrol is essential. wikipedia.orgnih.gov

In de novo syntheses, such as those starting from pyridine or D-mannitol, stereochemistry is established using asymmetric reactions. The Diels-Alder reaction in the pyridine-based route, for example, employs a chiral catalyst to induce the desired stereochemistry in the cyclohexene ring. chemeurope.comorganic-chemistry.org Similarly, syntheses from D-mannitol leverage the existing chirality of the sugar to direct the formation of the new stereocenters. nih.gov DFT (Density Functional Theory) studies have been employed to understand and predict the stereochemical outcomes of key reaction steps, such as the Michael addition in Hayashi's synthesis, revealing that the reaction is under thermodynamic control. nih.gov

Chemical Derivatization Strategies for Modified Biological Properties

To address the emergence of drug-resistant influenza strains and to potentially enhance the activity spectrum of oseltamivir, significant research has been dedicated to its chemical derivatization. mdpi.com These strategies involve modifying the core structure of oseltamivir to create new analogues with improved biological properties. capes.gov.br

One area of focus has been the modification of the C-5 amino group. mdpi.com By incorporating different functional groups at this position, researchers aim to create derivatives that can bind to additional pockets in the neuraminidase enzyme, such as the 150-cavity. mdpi.com For example, pyrazole-containing acyl derivatives have been synthesized and shown to exhibit substantial inhibitory activity. mdpi.com

Another strategy involves modifying the C-1 carboxylate group. nih.gov Derivatives with elongated groups at this position have been designed to target the 430-cavity of the neuraminidase enzyme. nih.gov Some of these compounds have demonstrated potent anti-influenza activity against various strains, including those resistant to oseltamivir. nih.gov

Antiviral Spectrum and in Vitro / in Vivo Experimental Studies

Efficacy Against Influenza A Virus Subtypes

Oseltamivir (B103847) has demonstrated a broad spectrum of activity against influenza A virus subtypes.

Studies have shown that oseltamivir is active against seasonal H1N1 strains. medicalletter.org However, the emergence of oseltamivir-resistant H1N1 strains has been a concern. frontiersin.orgfrontierspartnerships.org For instance, the H274Y mutation in the neuraminidase protein can confer resistance to oseltamivir. plos.org Despite this, in vitro experiments have indicated that an oseltamivir-resistant pandemic H1N1 (pH1N1) isolate replicated less efficiently than the wild-type virus in the initial 24 hours of infection. plos.org In animal models, such as mice and ferrets, an oseltamivir-resistant pH1N1 strain with the H274Y mutation was found to be as virulent as its wild-type counterpart. plos.org

In a study using a pig model infected with the 2009 H1N1 pandemic strain, oseltamivir treatment was shown to reduce lung lesions and lower virus titers in the upper respiratory tract. frontiersin.org It also decreased the transmission of the virus to uninfected pigs. frontiersin.org

Oseltamivir has shown efficacy against influenza A/H3N2 strains. frontiersin.org However, similar to H1N1, resistance has been reported. frontiersin.org In vitro studies have indicated that the 50% inhibitory concentration (IC50) of oseltamivir against influenza A (H3N2) virus was significantly lower than that for influenza B virus, suggesting higher sensitivity of H3N2 to the drug. oup.comresearchgate.net Some research has also pointed out that the H3N2 strain can be more sensitive to certain oseltamivir derivatives compared to the H1N1 strain. frontierspartnerships.org

Oseltamivir has demonstrated activity against highly pathogenic avian influenza viruses, including H5N1. frontiersin.orgnih.gov In vitro studies have confirmed the susceptibility of H5N1 viruses isolated from humans to oseltamivir. nih.gov Animal models have been crucial in evaluating the efficacy of oseltamivir against H5N1. In mice, oseltamivir treatment improved survival rates against lethal doses of H5N1. nih.govasm.org

Ferrets, which are considered a suitable animal model for studying H5N1 pathogenicity, have also been used to test oseltamivir's effectiveness. asm.org Early initiation of oseltamivir treatment was found to be critical for protecting ferrets against highly pathogenic H5N1 viruses, with higher doses potentially needed for more virulent strains. asm.org

| Influenza A Subtype | In Vitro Susceptibility | In Vivo Efficacy (Animal Models) | Key Resistance Mutations |

| Seasonal H1N1 | Generally susceptible, but resistance is a concern. frontiersin.orgfrontierspartnerships.org | Effective in reducing viral load and transmission in pigs. frontiersin.org | H274Y plos.org |

| Pandemic H1N1 (pH1N1) | Oseltamivir-resistant strains may have initially reduced replication. plos.org | Resistant strains can be as virulent as wild-type in mice and ferrets. plos.org | H274Y plos.org |

| H3N2 | Generally more sensitive than Influenza B. oup.comresearchgate.net | Effective in various animal models. frontiersin.org | Varies |

| Avian H5N1 | Susceptible in vitro. nih.gov | Improves survival in mice and ferrets, especially with early treatment. nih.govasm.orgasm.org | Not specified |

Efficacy Against Influenza B Virus Strains

Oseltamivir is active against influenza B viruses, although its effectiveness can be lower compared to its activity against influenza A strains. oup.comresearchgate.netplos.org In vitro studies have shown that the IC50 of oseltamivir against influenza B virus is substantially higher than for influenza A (H3N2) virus, indicating lower sensitivity. oup.comresearchgate.net

Clinical studies in children have suggested that oseltamivir is less effective against influenza B infection, which may be due to the lower sensitivity of the virus to the drug. oup.comresearchgate.net In experimental challenge studies in healthy volunteers, oseltamivir did show activity against influenza B. europa.eu However, pooled data from multiple studies indicated that oseltamivir reduced the median duration of illness in individuals with influenza B by approximately 0.7 days. europa.eu

Impact on Viral Replication Kinetics in Experimental Models

Experimental models have provided insights into how oseltamivir affects the kinetics of viral replication. In vitro, oseltamivir inhibits the release of new virus particles from infected cells, thereby limiting viral spread. biorxiv.org Mathematical modeling of viral dynamics in experimental influenza infections suggests that oseltamivir-treated individuals tend to have a lower viral load, shorter duration of infection, and lower peak viral titers compared to those receiving a placebo. biorxiv.org However, these differences were not always statistically significant. biorxiv.org

Interestingly, some analyses of individual patient data from clinical trials have indicated that oseltamivir treatment did not have a significant impact on the rates at which viral shedding increased or declined over time. medrxiv.org However, it did appear to affect the timing of the start and end of viral shedding. medrxiv.org

Reduction of Viral Shedding in Non-Human Systems

Studies in various animal models have demonstrated that oseltamivir can reduce viral shedding. In ferrets infected with influenza A viruses, oseltamivir treatment significantly reduced viral shedding compared to placebo. plos.org However, this efficacy was lower against influenza B viruses and influenza A viruses with reduced susceptibility to the drug. plos.org

Mechanisms of Antiviral Resistance

Genetic Basis of Oseltamivir (B103847) Resistance

The genetic foundation of oseltamivir resistance lies in specific mutations within the influenza virus genome, particularly in the genes encoding the neuraminidase and hemagglutinin proteins.

Neuraminidase Gene Point Mutations

Point mutations in the neuraminidase gene are the most common cause of oseltamivir resistance. These mutations alter the amino acid sequence of the NA protein, which is the direct target of oseltamivir. Some of the most well-characterized NA mutations conferring oseltamivir resistance include:

H275Y (Histidine to Tyrosine at position 275): This is the most frequently reported mutation conferring high-level resistance to oseltamivir in influenza A(H1N1) viruses. mdpi.comisirv.orgnews-medical.net The H275Y mutation can lead to a significant reduction in the susceptibility of the virus to oseltamivir, in some cases by approximately 400-fold compared to the wild-type virus. mdpi.com While initially associated with reduced viral fitness, compensatory mutations have allowed H275Y-containing viruses to replicate and transmit efficiently. eur.nlisirv.org This mutation has been observed in seasonal H1N1, A(H1N1)pdm09, and A(H5N1) viruses. isirv.org

E119V (Glutamic Acid to Valine at position 119): This mutation is a significant cause of oseltamivir resistance in influenza A(H3N2) viruses. isirv.orgopenaccessjournals.com The E119V mutation can confer moderate to high levels of resistance to oseltamivir. tandfonline.comnih.gov Interestingly, the impact of this mutation can be subtype-specific; for instance, in the N1 subtype, the E119V mutation can lead to cross-resistance against oseltamivir, zanamivir (B325), and peramivir (B1663781), whereas in the N2 subtype, it primarily confers resistance to oseltamivir. nih.gov

R292K (Arginine to Lysine at position 292): This mutation is known to cause high-level oseltamivir resistance in influenza A(H3N2) and some avian influenza strains like H7N9. isirv.orgnih.gov The R292K mutation can significantly decrease drug sensitivity, with some studies reporting a decrease of approximately 13,000-fold for oseltamivir's active metabolite. plos.org This mutation can also lead to cross-resistance to other neuraminidase inhibitors. tandfonline.com However, the R292K mutation often comes with a fitness cost, potentially reducing the virus's infectivity and transmissibility. openaccessjournals.com

N294S (Asparagine to Serine at position 294): This mutation has been shown to reduce susceptibility to both oseltamivir and zanamivir in both N1 and N2 subtypes. isirv.orgnews-medical.net The level of resistance conferred by the N294S mutation can vary between subtypes. nih.gov

I223R/K/T/M/L/V (Isoleucine to various residues at position 223): Substitutions at this position have been identified in influenza A(H1N1)pdm09 viruses and can confer resistance to oseltamivir. eur.nlnih.gov The I223R mutation, for example, can increase the oseltamivir inhibition constant (KI) by 48-fold. eur.nl When combined with other mutations like H275Y, the resistance level can be significantly amplified. eur.nl

Role of Other Viral Gene Mutations (e.g., Hemagglutinin) in Resistance Phenotype

While neuraminidase mutations are the primary drivers of oseltamivir resistance, mutations in the hemagglutinin (HA) gene can also contribute to the resistance phenotype. news-medical.net The HA protein is responsible for binding to sialic acid receptors on host cells, a function that is antagonized by the NA protein's cleavage of these receptors to release new virions.

Mutations in HA that decrease its binding affinity for sialic acid can compensate for a less active NA enzyme, which is often a consequence of resistance mutations. isirv.orgnih.gov This "HA/NA balance" is crucial for efficient viral replication and transmission. openaccessjournals.com Therefore, permissive mutations in HA can emerge alongside NA resistance mutations, helping to maintain viral fitness. nih.gov For example, studies have shown that specific amino acid changes in HA can contribute to the replication efficiency of oseltamivir-resistant H1N1 viruses carrying the NA H274Y mutation. nih.gov In some instances, HA mutations have been observed to function in concert with NA mutations to mediate oseltamivir resistance. asm.org

Structural Alterations in Neuraminidase Conferring Resistance

The genetic mutations described above translate into structural changes in the neuraminidase enzyme, which directly impact its interaction with oseltamivir.

Conformational Changes in the Active Site upon Mutation

Mutations conferring resistance to oseltamivir often lead to conformational changes in or near the neuraminidase active site. The active site is a highly conserved region where the natural substrate, sialic acid, binds and is cleaved. Oseltamivir is designed to mimic this substrate and block the active site.

Resistance mutations can cause steric hindrance, preventing oseltamivir from binding effectively. For example, the bulky side chain of tyrosine in the H275Y mutation can clash with the ethyl-propoxy side chain of oseltamivir, disrupting its binding. plos.org Similarly, the I223R mutation can cause a shrinkage of a hydrophobic pocket within the active site, unfavorably affecting the binding of oseltamivir's pentoxyl (B93581) substituent. eur.nl

These mutations can also lead to the rearrangement of charged residues within the active site, altering the electrostatic environment and disrupting the binding of the inhibitor. plos.org For the high-affinity binding of oseltamivir, a specific rotation of the amino acid E276 is necessary to create a hydrophobic pocket. isirv.org Resistance mutations can interfere with this conformational change.

Role of Specific Amino Acid Residues and Loops (e.g., 150-cavity, Arg118, Ile222, Arg224, Tyr252, Glu276)

Several specific amino acid residues and structural loops play a critical role in the mechanism of oseltamivir resistance:

150-cavity: A flexible loop known as the "150-loop" is located adjacent to the active site. eur.nl In some neuraminidase subtypes, this loop can adopt an "open" conformation, creating an additional cavity (the 150-cavity). eur.nl Changes in the conformation of this loop can influence inhibitor binding.

Arg118: This is a catalytic residue that interacts with the carboxylate group of sialic acid. frontiersin.org Mutations that affect the interaction of oseltamivir with this residue, such as I117V, can lead to resistance by weakening the binding affinity. nih.gov

Ile222: This residue is part of a hydrophobic pocket in the active site. eur.nlasm.org Mutations at this position, such as I222L or I222V, can alter this hydrophobic environment, which is crucial for oseltamivir binding. asm.org

Arg224: This residue is involved in forming a salt link with E276, which is necessary to create the hydrophobic pocket for oseltamivir's side chain. isirv.org

Tyr252: In N1 neuraminidases, Tyr252 can form hydrogen bonds with residues in the 270-loop, influencing the active site conformation. tandfonline.com

Glu276: The conformation of Glu276 is critical for the binding of oseltamivir. isirv.orgplos.org Resistance mutations like H275Y can cause a conformational shift in E276, disrupting the hydrophobic pocket required for oseltamivir binding. plos.org

Phenotypic Characterization of Resistant Viral Strains In Vitro

The genotypic changes that cause oseltamivir resistance are reflected in the phenotypic characteristics of the viral strains, which can be assessed in vitro. Phenotypic resistance is typically measured by determining the concentration of the drug required to inhibit viral replication or neuraminidase activity by 50% (IC50). news-medical.net

Viruses with resistance mutations generally exhibit a higher IC50 value for oseltamivir compared to wild-type viruses. For example, the H275Y mutation in N1 viruses can result in IC50 values greater than 1000 nM. isirv.org The R292K mutation in A(H3N2) viruses also leads to high-level resistance. isirv.org

The level of resistance can vary significantly depending on the specific mutation, the influenza virus subtype, and the assay used. isirv.org Some mutations may confer resistance to oseltamivir while retaining susceptibility to other neuraminidase inhibitors like zanamivir. isirv.orgopenaccessjournals.com For instance, viruses with the H275Y or E119V mutations often remain susceptible to zanamivir. isirv.org

In vitro studies are crucial for understanding the impact of resistance mutations on viral fitness. While some resistance mutations, like R292K, can reduce the enzymatic activity and replication capacity of the virus, others, particularly when accompanied by compensatory mutations, may not significantly compromise viral fitness. plos.orgnih.gov

Below is a table summarizing the fold-increase in oseltamivir resistance for some common neuraminidase mutations based on in vitro studies.

| Mutation | Influenza Subtype | Fold Increase in Oseltamivir Resistance (Approximate) | Reference(s) |

| H275Y | A(H1N1) | >100 to 400-fold | mdpi.comisirv.orgtandfonline.com |

| E119V | A(H3N2) | 131 to 197-fold | tandfonline.comasm.org |

| R292K | A(H6N2) | ~13,000-fold | plos.org |

| E119V + I222L | A(H3N2) | 1,571-fold | tandfonline.comnih.gov |

| N294S | N1 and N2 | 197 to 1,879-fold | nih.gov |

Dynamics of Resistance Emergence in Experimental Systems and Viral Passage Studies

The emergence of oseltamivir resistance is a significant concern in the management of influenza infections. Experimental systems, including in vitro cell cultures and in vivo animal models, have been instrumental in understanding the dynamics of how resistant variants arise and become established within a viral population under drug pressure.

Serial passage studies, where influenza viruses are repeatedly grown in the presence of escalating concentrations of oseltamivir, have consistently demonstrated the selection of resistant mutants. asm.orgwikidoc.org In these experiments, specific amino acid substitutions in the neuraminidase (NA) protein are reproducibly selected. asm.orgresearchgate.net For influenza A(H1N1) viruses, the H274Y substitution in the NA is a frequently observed mutation that confers resistance to oseltamivir. asm.orgasm.org Studies have shown that in the presence of oseltamivir, the H274Y mutation can rapidly become fixed within the viral population. asm.orgresearchgate.net For instance, in one study, the frequency of the H274Y mutation rose from below 0.1% to fixation at oseltamivir concentrations greater than 1 µM. asm.org

The dynamics of resistance emergence can also be influenced by the viral subtype and the specific experimental model. For example, in studies with influenza A(H3N2) viruses, mutations such as E119V and R292K have been identified as conferring oseltamivir resistance. isirv.orgasm.org In vivo studies using animal models, such as mice, have also been employed to investigate the evolution of oseltamivir resistance. asm.orgnih.gov These studies allow for the examination of resistance development in a more complex biological system, where factors like host immune response can play a role. nih.gov For example, serial passages of an influenza A(H3N2) virus in mice treated with suboptimal doses of oseltamivir led to the positive selection of an I222T substitution in the NA, which was associated with reduced susceptibility to the drug. asm.orgnih.gov

Interestingly, some studies suggest that the emergence of resistance is not always accompanied by a significant loss of viral fitness. For example, the H274Y mutation in some seasonal H1N1 strains did not appear to be deleterious in the absence of the drug, which could explain its successful spread in human populations. researchgate.net Furthermore, the combination of antiviral drugs with other agents, such as interferon lambda, has been shown in experimental settings to delay the emergence of oseltamivir-resistant variants. mdpi.com

Table 1: Key Oseltamivir Resistance Mutations Identified in Experimental Systems

| Influenza Virus Subtype | Mutation in Neuraminidase (NA) | Experimental System | Reference |

| A(H1N1) | H274Y | Cell Culture (MDCK cells) | asm.orgresearchgate.netasm.org |

| A(H1N1) | I222M (in combination with H274Y) | Cell Culture | asm.org |

| A(H3N2) | E119V | Cell Culture | nih.gov |

| A(H3N2) | R292K | Cell Culture | isirv.org |

| A(H3N2) | I222T | Mouse Model | asm.orgnih.gov |

| A(H5N1) | H274Y | Cell Culture | asm.org |

| A(H5N1) | E119A | Recombinant Virus | plos.org |

| A(H5N1) | N294S | Recombinant Virus | plos.org |

This table is not exhaustive and represents mutations frequently cited in the literature.

Cross-Resistance Profiles with Other Neuraminidase Inhibitors (e.g., Zanamivir, Peramivir, Laninamivir)

The development of resistance to oseltamivir can have implications for the efficacy of other neuraminidase inhibitors (NAIs) due to cross-resistance. Cross-resistance occurs when a single mutation in the neuraminidase enzyme confers reduced susceptibility to multiple drugs in the same class. However, the extent of cross-resistance is highly dependent on the specific mutation and the influenza virus subtype. isirv.orgnih.gov

The H275Y mutation (N1 numbering) in influenza A(H1N1) and A(H5N1) viruses, which confers high-level resistance to oseltamivir, also leads to cross-resistance with peramivir. isirv.orgmdpi.comasm.org However, viruses carrying the H275Y mutation generally remain susceptible to zanamivir and laninamivir. mdpi.com This is attributed to differences in the chemical structures of the inhibitors and their interactions with the neuraminidase active site. frontierspartnerships.org

In contrast, the R292K mutation in influenza A(H3N2) and A(H7N9) viruses confers cross-resistance to oseltamivir and peramivir, and can also reduce susceptibility to zanamivir and laninamivir. isirv.orgmdpi.com The E119V mutation in A(H3N2) viruses typically confers resistance to oseltamivir while retaining susceptibility to zanamivir. isirv.orgnih.gov However, in the N1 subtype, an E119V mutation has been shown to cause cross-resistance to oseltamivir, zanamivir, and peramivir. nih.gov

For influenza B viruses, certain mutations can lead to broad cross-resistance. For instance, a D197E mutation has been shown to confer cross-resistance to all approved NAIs. acs.org Similarly, an R152K mutation in influenza B has been associated with cross-resistance to oseltamivir, zanamivir, and peramivir. asm.org

The emergence of dual mutations can further enhance cross-resistance. For example, an influenza A(H1N1)pdm09 virus with a dual H275Y/G147R substitution showed increased cross-resistance to both oseltamivir and peramivir compared to the single H275Y mutant, along with reduced susceptibility to zanamivir. nih.gov

Table 2: Cross-Resistance Profiles of Common Neuraminidase Mutations

| Mutation (NA Subtype) | Oseltamivir | Zanamivir | Peramivir | Laninamivir | Reference |

| H275Y (N1) | Resistant | Susceptible | Resistant | Susceptible | isirv.orgmdpi.comasm.org |

| R292K (N2, N9) | Resistant | Reduced Susceptibility | Resistant | Reduced Susceptibility | isirv.orgmdpi.com |

| E119V (N2) | Resistant | Susceptible | Susceptible | Not widely reported | isirv.orgnih.gov |

| E119V (N1) | Resistant | Resistant | Resistant | Not widely reported | nih.gov |

| N294S (N1, N2) | Resistant | Susceptible | Susceptible | Not widely reported | isirv.orgnih.gov |

| I223R (N1) | Moderately Resistant | Moderately Resistant | Moderately Resistant | Not widely reported | asm.org |

| D197E (B) | Resistant | Resistant | Resistant | Resistant | acs.org |

| R152K (B) | Resistant | Resistant | Resistant | Not widely reported | asm.org |

| H275Y/G147R (N1) | Enhanced Resistance | Reduced Susceptibility | Enhanced Resistance | Susceptible | nih.gov |

Resistance profiles can vary depending on the specific viral strain and the assay used. "Resistant" indicates a significant increase in the IC50 value, while "Reduced Susceptibility" indicates a less pronounced but notable increase. "Susceptible" indicates little to no change in the IC50 value.

Structural Biology and Rational Drug Design

High-Resolution Structural Analysis of Oseltamivir-Neuraminidase Complexes

The precise mapping of the oseltamivir-neuraminidase interface has been achieved through a combination of high-resolution crystallographic studies and advanced computational simulations.

X-ray crystallography has provided invaluable "snapshots" of oseltamivir (B103847) carboxylate bound within the active site of various influenza neuraminidase subtypes. plos.orguiuc.edu These studies have revealed the critical network of interactions that anchor the inhibitor to the enzyme. The carboxylate group of oseltamivir forms strong salt bridges and hydrogen bonds with a highly conserved triad (B1167595) of arginine residues (Arg118, Arg292, and Arg371). nih.govresearchgate.netresearchgate.net The acetamido group engages in hydrogen bonding with Arg152, while the pentyloxy side chain settles into a hydrophobic pocket created by residues such as Ile222, Arg224, and Ala246. nih.govscispace.com

Notably, the binding of oseltamivir can induce conformational changes in the enzyme. For instance, in some group-1 neuraminidases, the binding of oseltamivir can cause the "150-loop" to shift from an "open" to a "closed" conformation, which more closely resembles the state seen in group-2 neuraminidases. researchgate.net The duration of inhibitor soaking in the crystal can influence this conformational change. researchgate.net

| Interaction Type | Oseltamivir Moiety | Neuraminidase Residues |

| Ionic/Hydrogen Bonds | Carboxylate Group | Arg118, Arg292, Arg371 |

| Hydrogen Bonds | Acetamido Group | Arg152 |

| Hydrogen Bonds | Amino Group | Glu119, Asp151 |

| Hydrophobic Interactions | Pentyloxy Side Chain | Trp178, Ile222, Arg224, Ala246, Glu276 |

| Table 1: Key binding interactions between oseltamivir carboxylate and neuraminidase active site residues as revealed by crystallographic studies. |

While crystallography provides static pictures, molecular dynamics (MD) simulations offer a dynamic view of the binding process. plos.orguiuc.edu These simulations have been instrumental in understanding how oseltamivir navigates its way into the neuraminidase active site. Studies have revealed the presence of an "electrostatic funnel" on the protein surface that guides the positively charged oseltamivir towards the negatively charged binding pocket. plos.orgnih.gov

MD simulations have also shed light on the mechanisms of drug resistance. For example, simulations of the H274Y mutant, a common oseltamivir-resistant strain, show that the bulky tyrosine residue can disrupt the hydrophobic packing that is crucial for tight binding. plos.orguiuc.edu Furthermore, these simulations have highlighted the critical role of water molecules in mediating interactions and stabilizing the bound complex. acs.org Large-scale simulations have identified multiple binding pathways and metastable states, providing a more complete picture of the binding landscape. plos.org

Identification of Key Binding Pockets and Interaction Motifs within Neuraminidase

The neuraminidase active site is a highly conserved region, but subtle differences exist between influenza A and B viruses, as well as between different subtypes. The primary binding site, also known as the catalytic site, is where the natural substrate, sialic acid, and inhibitors like oseltamivir bind. nih.gov Key residues in this pocket, as mentioned earlier, include the catalytic triad of arginines (Arg118, Arg292, Arg371), acidic residues like Asp151 and Glu119, and hydrophobic residues that form the pocket for the pentyloxy side chain. nih.govresearchgate.net

Adjacent to the active site in group-1 neuraminidases (N1, N4, N5, N8) is a region known as the "150-cavity". nih.govmdpi.com This cavity is formed by an outward movement of the 150-loop (residues 147-152). nih.gov This cavity is generally absent in group-2 neuraminidases (N2, N3, N6, N7, N9) where the 150-loop is in a "closed" conformation. nih.gov The presence of this 150-cavity has provided a valuable target for designing next-generation inhibitors with improved subtype selectivity and the potential to overcome resistance. acs.orgresearchgate.net

Strategies for Designing Novel Oseltamivir Derivatives and Analogs

The detailed structural and dynamic understanding of the oseltamivir-neuraminidase interaction has fueled efforts to design novel derivatives with enhanced potency, broader activity, and the ability to combat resistant strains.

Another avenue of exploration involves modifying the functional groups of oseltamivir and introducing novel chemical scaffolds. One promising approach has been the synthesis of triazolylated derivatives. pdbj.orgrsc.orgrsc.org By incorporating a 1,2,3-triazole ring, often substituted with various functional groups, at the C5 position, scientists have created a new class of inhibitors. rsc.orgnih.gov

Computational Approaches in Oseltamivir-Inspired Drug Discovery

The development of oseltamivir stands as a landmark achievement in structure-based drug design. mdpi.comnih.gov Building on this success, computational methods have become indispensable tools for discovering and refining the next generation of neuraminidase (NA) inhibitors. These in silico approaches aim to enhance inhibitor potency, broaden the spectrum of activity against various influenza strains, and overcome the challenge of drug resistance. mdpi.comnih.govoncotarget.com Key computational strategies include molecular docking, virtual screening, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and de novo design. nih.govnih.gov

Molecular Docking and Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, such as a drug candidate to a protein target. nih.govmdpi.com This method is frequently used in virtual screening, where large databases of chemical compounds are computationally filtered to identify potential "hits" that are likely to bind to the target. oncotarget.com

In oseltamivir-inspired research, docking and virtual screening have been instrumental in identifying novel NA inhibitors. oncotarget.com Researchers have screened extensive libraries like the ZINC database, the SPECS database, and the Traditional Chinese Medicine database (TCMD) to find new molecular scaffolds. oncotarget.comtandfonline.comjapsonline.comnih.gov A common strategy involves using oseltamivir as a reference compound to benchmark the performance of new candidates. tandfonline.com For instance, a virtual screening of 850 ligands from the ZINC database identified five compounds with superior predicted free binding energies compared to oseltamivir, with these new molecules showing interactions within both the conserved active site and the adjacent 150-cavity. japsonline.com This dual-site interaction is a key focus of modern inhibitor design, as the 150-cavity is present in group-1 neuraminidases (e.g., N1, N5) and can be exploited to enhance binding affinity and specificity. japsonline.commdpi.com

Fragment-based design, coupled with docking, has also yielded promising results. In one study, this approach led to the design of an oseltamivir analog with a significantly improved binding affinity. nih.gov

| Compound | Target | Docking Score / Binding Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Oseltamivir | H1N1 NA | -7.06 | Docking | nih.gov |

| Analog 1 (benzoic acid inhibitor 11) | H1N1 NA | -10.70 | Docking | nih.gov |

| ZINC03260201 | H1N1 NA (3TI6) | -11.2 | Autodock Vina | japsonline.com |

| ZINC09153352 | H1N1 NA (3TI6) | -10.9 | Autodock Vina | japsonline.com |

| Oseltamivir | H5N1 Receptor | -243.74 | HEX Docking | ajrconline.org |

| Oseltamivir Analog 5 | H5N1 Receptor | -332.02 | HEX Docking | ajrconline.org |

*Energy values from HEX software; direct comparison with other scoring functions may not be appropriate.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the inhibitor-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movement of atoms and molecules over time. nih.gov This technique is crucial for understanding the stability of the protein-ligand complex, the role of protein flexibility, and the molecular mechanisms of drug resistance. nih.govscispace.comnih.gov

MD simulations have revealed critical insights into the interaction between oseltamivir and neuraminidase. A key finding is the dynamic nature of the "150-loop," a flexible loop of amino acids adjacent to the active site. acs.orgpolyu.edu.hk Simulations have shown that this loop can exist in "open" and "closed" conformations, and the binding of inhibitors like oseltamivir can influence this equilibrium. acs.org Carboxylate inhibitors, including oseltamivir, tend to favor the closed form of the loop. acs.org

Furthermore, MD simulations have been used extensively to study oseltamivir resistance. By simulating mutant forms of neuraminidase, such as H274Y or H252Y, researchers can observe how these changes affect the binding and efficacy of the drug. scispace.comnih.gov For example, simulations of the H252Y mutant NA showed fewer hydrogen bonds between the enzyme and oseltamivir and greater fluctuation in the drug's conformation, providing a molecular explanation for the observed resistance. nih.gov Steered MD simulations, which apply an external force to pull the drug out of its binding site, have uncovered an "electrostatic binding funnel" that appears to guide oseltamivir into its binding pocket on N1 neuraminidase. plos.org

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a ligand-based drug design approach that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. rsc.orgnih.gov By identifying the key physicochemical properties and structural features (descriptors) that influence a drug's potency, QSAR models can predict the activity of new, untested compounds and guide the rational design of more effective analogs. nih.govresearchgate.net

Several QSAR studies have been conducted on oseltamivir derivatives to design more potent inhibitors, particularly against resistant strains like avian influenza H5N1. rsc.orgrsc.org In one such study, researchers developed a robust QSAR model for a series of 32 N-substituted oseltamivir derivatives. rsc.org The model, which was validated both internally and externally, successfully identified key quantum chemical descriptors influencing inhibitory activity. rsc.orgrsc.org The findings suggested that inhibitor activity could be enhanced by reducing molecular size and incorporating groups with stronger electron-accepting properties. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| R² | 0.902 | Coefficient of determination for the training set, indicating goodness of fit. |

| Q²cv | 0.857 | Cross-validated R² from leave-one-out (LOO) analysis, indicating model robustness and internal predictivity. |

| R²test | 0.872 | Coefficient of determination for the external test set, indicating external predictive power. |

Data sourced from a QSAR study on 32 oseltamivir derivatives. rsc.orgrsc.org

De Novo and Fragment-Based Design

De novo drug design involves the creation of novel molecular structures from scratch, using computational algorithms to build a molecule that is complementary in shape and chemical properties to the target's binding site. mdpi.comtandfonline.com This approach can be combined with fragment-based design, where small chemical fragments are identified and then computationally linked or "grown" to create a larger, high-affinity ligand. nih.gov

These techniques have been applied to design multi-binding-site inhibitors inspired by oseltamivir. tandfonline.com By using the oseltamivir scaffold as an anchor, researchers have computationally screened fragment databases to find optimal fragments to link to the core structure. tandfonline.com The goal is to design derivatives that not only occupy the primary active site but also extend into adjacent regions like the 150-cavity, thereby creating stronger and more specific interactions. tandfonline.com Other approaches, such as breed-based de novo hybridization, have been used to computationally generate entirely new inhibitor structures that show promise for forming more robust complexes with neuraminidase than existing clinical inhibitors. nih.gov

Analytical Methodologies for Research and Quantification of Oseltamivir Citrate

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of oseltamivir (B103847), providing high selectivity and sensitivity. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently reported methods. ekb.eg

High-Performance Liquid Chromatography (HPLC) is widely utilized for the quality control and assay of oseltamivir in pharmaceutical products. rjpbcs.com Reversed-phase HPLC (RP-HPLC) methods are common, often employing C18 or cyano (CN) columns for separation. rjpbcs.comnih.govsphinxsai.comresearchgate.net

The mobile phase composition is a critical parameter, typically consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer such as phosphate (B84403), formic acid, or bicarbonate. rjpbcs.comnih.govresearchgate.net To achieve good symmetrical peak shapes, the pH of the mobile phase is sometimes adjusted; for instance, using an alkaline mobile phase with a pH of 10 can be effective since the pKa of oseltamivir is 7.75. nih.gov Detection is commonly performed using UV detectors at wavelengths ranging from 207 nm to 237 nm. ekb.egrjpbcs.comnih.govsphinxsai.com These methods are often characterized by short analysis times, with retention times for oseltamivir frequently being under six minutes. nih.govresearchgate.net

Several HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines. sphinxsai.com The validation process confirms their suitability for routine analysis in quality control laboratories. sphinxsai.com

Table 1: Examples of HPLC Method Parameters for Oseltamivir Analysis

| Column Type | Mobile Phase | Detection Wavelength | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| X-Terra RP18 | 30% acetonitrile and 70% 0.05 M bicarbonate buffer, pH 10 | 220 nm | 2.2 ng | - | nih.gov |

| Purospher STAR® RP–18e | Methanol - 0.02 mol/L phosphate buffer, pH 5 (50:50 V/V) | - | 0.0162 µg/mL | 0.0491 µg/mL | researchgate.net |

| X terra C18 | 0.1% octa-sulfonic acid : acetonitrile (30:70 v/v) | 237 nm | 2.98 µg/mL | 9.98 µg/mL | sphinxsai.com |

| Zorbax CN | Methanol and 0.04 M formic acid, pH 3.0 (50:50 v/v) | 226 nm | - | - | rjpbcs.com |

For the analysis of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological samples such as human plasma, urine, and saliva, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. ekb.egrjpbcs.comtsu.ru This technique allows for the simultaneous quantification of the prodrug and its metabolite. nih.govwisdomlib.org

The methodology typically involves solid-phase or liquid-liquid extraction for sample preparation. tsu.runih.gov Chromatographic separation is achieved on columns like a ZIC-HILIC or Symmetry C18, using mobile phases composed of acetonitrile and buffers like ammonium (B1175870) acetate (B1210297) or formic acid. ekb.egnih.gov Detection is carried out with a triple quadrupole mass spectrometer, often using electrospray ionization (ESI) in the positive ion mode. tsu.ruui.ac.id The high sensitivity of LC-MS/MS allows for very low limits of detection and quantification, making it ideal for pharmacokinetic studies. tsu.ruwisdomlib.orgnih.gov

Table 2: Performance Characteristics of LC-MS/MS Methods for Oseltamivir

| Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Human Plasma | 0.3–200 ng/mL | 0.08 ng/mL | 0.30 ng/mL | tsu.runih.gov |

| Human Plasma | 0.5–200 ng/mL | - | 0.5 ng/mL | nih.gov |

| Dried Blood Spot | 0.5-160 µg/mL | - | 25.37 ng/mL | ui.ac.id |

Spectrophotometric and Spectrofluorometric Approaches (e.g., UV, Colorimetric)

Spectrophotometric and spectrofluorometric methods offer simple, rapid, and cost-effective alternatives for the quantification of oseltamivir, particularly in pharmaceutical formulations. rjpbcs.com

UV Spectrophotometry : Direct UV spectrophotometry can be used to determine oseltamivir in bulk and pharmaceutical dosage forms. sphinxsai.com Measurements are typically made at the absorption maximum of the compound, with reported wavelengths including 215 nm, 217 nm, and 221.4 nm. ekb.egsphinxsai.com These methods are validated for linearity, accuracy, and precision. sphinxsai.comwjpsonline.com

Colorimetric Methods : These techniques are based on the formation of a colored product that can be measured with a spectrophotometer. rjpbcs.com One approach involves the formation of an ion-pair complex between the protonated amine group of oseltamivir and an anionic dye, such as Congo red or bromochlorophenol blue, which can be extracted into an organic solvent. rjpbcs.comnih.gov Other methods rely on reactions with specific reagents. For example, oseltamivir can react with 4-aminophenazone (4-AP) in the presence of sodium periodate (B1199274) to form a violet-colored dye with an absorption maximum at 545 nm. asianpubs.org Another method uses 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to produce a green-colored complex measured at 640 nm. researchgate.netsaspublishers.com

Spectrofluorometric Methods : For enhanced sensitivity, spectrofluorometric methods have been developed. rjpbcs.com One such method is based on the reaction of oseltamivir with fluorescamine (B152294) in a borate (B1201080) buffer solution (pH 8.5). ekb.egrjpbcs.com This reaction yields a highly fluorescent product that can be measured at an emission wavelength of 483 nm following excitation at 381 nm. ekb.egrjpbcs.com While sensitive, this method may be susceptible to interference from other compounds containing primary or secondary amine groups, especially in biological fluids. rjpbcs.com

Capillary Electrophoresis and Electrochemical Methods

Capillary electrophoresis and electrochemical methods provide alternative analytical strategies for oseltamivir determination. ekb.eg

Capillary Electrophoresis (CE) : CE methods are known for their high efficiency, speed, and minimal consumption of reagents and solvents. rjpbcs.com Capillary Zone Electrophoresis (CZE) has been successfully applied to the assay of oseltamivir phosphate in capsules. rjpbcs.comnih.gov A validated CZE method utilized a fused silica (B1680970) capillary, a 50 mM sodium phosphate buffer at pH 6.3, and UV detection at 226 nm, achieving an analysis time of less than 1.5 minutes. nih.gov Micellar Electrokinetic Chromatography (MEKC), a variant of CE, has also been developed for analyzing oseltamivir using a boric acid buffer and sodium dodecyl sulphate as a surfactant. nih.gov The sensitivity of MEKC can be significantly enhanced by using a "sweeping" technique, which resulted in a 17-fold increase in detection sensitivity. nih.govresearchgate.net

Electrochemical Methods : Electrochemical techniques have been explored for the qualitative and quantitative analysis of oseltamivir. ekb.eg Cyclic voltammetry using a gold electrode has been shown to qualitatively determine oseltamivir phosphate in pharmaceutical capsules, with no interference from excipients. ekb.egresearchgate.net Other reported electrochemical approaches include differential pulse voltammetry, adsorption-stripping voltammetry, and potentiometric methods that use ion-selective electrodes. ekb.eg

Method Validation Parameters for Research Applications

The validation of analytical methods is essential to ensure their reliability for research and quality control. Specificity and linearity are two critical parameters assessed during validation. sphinxsai.com

Specificity : Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. sphinxsai.com For HPLC methods, specificity is often demonstrated by the absence of interfering peaks from pharmaceutical excipients or commonly co-administered drugs at the retention time of oseltamivir. nih.govsphinxsai.comresearchgate.net Forced degradation studies are also performed to show that the method can separate the oseltamivir peak from those of its degradation products. sphinxsai.comresearchgate.net

Linearity : Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is a fundamental parameter that is established for nearly all quantitative methods. The linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. sphinxsai.comresearchgate.net

Table 3: Reported Linearity Ranges for Various Oseltamivir Analytical Methods

| Analytical Technique | Linearity Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| HPLC | 0.6 - 4.5 mg/mL | - | nih.gov |

| LC-MS/MS | 0.3 - 200 ng/mL | 0.9937 | tsu.runih.gov |

| UV Spectrophotometry | 20 - 70 µg/mL | 0.999 | sphinxsai.com |

| Colorimetry (MBTH) | 10 - 110 µg/mL | 0.999 | researchgate.netsaspublishers.com |

| Colorimetry (4-AP) | 5 - 50 µg/mL | - | asianpubs.org |

| UPLC | 6 - 14 µg/mL | - | scispace.com |

Precision and Accuracy

The precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value.

In the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of oseltamivir, precision was assessed at various levels. For intraday precision, the RSD was found to be 0.46%, while for interday precision, the RSD was 0.58%. The accuracy of this method was determined by a recovery study, which yielded a mean recovery of 99.78%. These results indicate that the method is both precise and accurate for the quantification of oseltamivir.

Another study employing a UV spectrophotometric method for the estimation of oseltamivir in bulk and pharmaceutical formulations demonstrated high precision with RSD values of 0.69% for intraday precision and 0.96% for interday precision. The accuracy, evaluated through recovery studies at three different concentration levels (80%, 100%, and 120%), ranged from 98.87% to 101.25%.

| Precision Parameter | RSD (%) (RP-HPLC Method) | RSD (%) (UV Spectrophotometric Method) |

| Intraday Precision | 0.46 | 0.69 |

| Interday Precision | 0.58 | 0.96 |

| Accuracy (Recovery %) | (RP-HPLC Method) | (UV Spectrophotometric Method) |

| Mean Recovery | 99.78 | 98.87 - 101.25 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the aforementioned RP-HPLC method, the LOD for oseltamivir was determined to be 0.05 µg/mL, and the LOQ was 0.15 µg/mL. A different stability-indicating HPLC method reported an LOD of 0.1 µg/mL and an LOQ of 0.4 µg/mL for oseltamivir phosphate. In the context of a UV spectrophotometric method, the LOD and LOQ were found to be 0.31 µg/mL and 0.95 µg/mL, respectively.

| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) |

| RP-HPLC Method | 0.05 | 0.15 |

| Stability-Indicating HPLC Method | 0.1 | 0.4 |

| UV Spectrophotometric Method | 0.31 | 0.95 |

Stability Studies in Research Formulations

Stability studies are crucial to determine how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.

Oseltamivir has been subjected to forced degradation studies to understand its stability profile. In one such study, oseltamivir was exposed to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The drug showed significant degradation under acidic and alkaline conditions, while it remained relatively stable under oxidative, thermal, and photolytic conditions. For instance, upon refluxing with 0.1 N hydrochloric acid for 6 hours, approximately 12.4% degradation was observed. Similarly, refluxing with 0.1 N sodium hydroxide (B78521) for 4 hours resulted in about 9.8% degradation. Under oxidative stress with 3% hydrogen peroxide at room temperature for 24 hours, the degradation was found to be minimal at 1.5%. The drug was stable when exposed to dry heat at 80°C for 48 hours and upon exposure to UV light for 48 hours.

The stability of an extemporaneously prepared oseltamivir phosphate oral suspension was evaluated at both refrigerated (2°C to 8°C) and room temperature (25°C) conditions. The study concluded that the suspension was stable for up to 35 days when refrigerated and for 5 days at room temperature.

Molecular Epidemiology and Viral Evolution Under Selective Pressure

Global Surveillance of Oseltamivir-Resistant Influenza Strains (Focus on Viral Genetics and Mutations)

Global surveillance programs, such as the World Health Organization's (WHO) Global Influenza Surveillance and Response System (GISRS), continuously monitor the emergence and spread of influenza viruses with reduced susceptibility to antiviral drugs. tandfonline.com Prior to 2007, oseltamivir (B103847) resistance was rare. nih.gov However, the 2007-2008 influenza season marked a significant shift with the unexpected emergence and rapid global spread of oseltamivir-resistant seasonal influenza A(H1N1) viruses. openaccessjournals.com These viruses all contained a key genetic change: a single nucleotide substitution (C→T) in the neuraminidase (NA) gene, resulting in a histidine-to-tyrosine amino acid change at position 275 (H275Y in N1 numbering). asm.orgmdpi.com

During the 2007-2008 season, the prevalence of this H275Y mutation in seasonal A/H1N1 isolates reached approximately 11% in North America and up to 67% in some European countries. asm.orgasm.org By the 2008-2009 season, virtually all seasonal A(H1N1) strains circulating globally possessed the H274Y mutation (using universal N2 numbering, equivalent to H275Y in N1). asm.orgnih.gov This widespread resistance developed even in the absence of extensive oseltamivir use, suggesting the resistant virus was as fit and transmissible as its susceptible counterpart. asm.org

Following the 2009 H1N1 pandemic, the oseltamivir-resistant seasonal H1N1 strain was replaced by the new pandemic A(H1N1)pdm09 virus, which was largely susceptible to oseltamivir. dovepress.com Since then, oseltamivir resistance in A(H1N1)pdm09 has remained low, typically around 1% globally, with the H275Y mutation being the primary cause. tandfonline.comnih.gov Sporadic cases and localized outbreaks of oseltamivir-resistant A(H1N1)pdm09, A(H3N2), and influenza B viruses continue to be detected. tandfonline.comnih.gov

In A(H3N2) viruses, the most common mutations associated with oseltamivir resistance are E119V and R292K in the NA protein. nih.govmdpi.comdovepress.com Resistance in influenza B viruses has also been reported, though less frequently. openaccessjournals.com Continuous monitoring is crucial, as evidenced by surveillance in various regions, including Iran, which has tracked NA gene mutations to assess oseltamivir susceptibility. nih.gov

Table 1: Key Amino Acid Mutations Associated with Oseltamivir Resistance

| Influenza Virus Subtype | Primary Neuraminidase (NA) Mutation | Consequence |

|---|---|---|

| A(H1N1) | H275Y (N1 numbering) | High-level resistance to oseltamivir; retains susceptibility to zanamivir (B325). nih.govmdpi.com |

| A(H3N2) | E119V | Reduced susceptibility to oseltamivir. nih.govdovepress.com |

| A(H3N2) | R292K | Reduced susceptibility to oseltamivir and zanamivir. nih.govdovepress.com |

| Influenza B | D198N (B/NA numbering) | Reduced susceptibility to oseltamivir. nih.gov |

| A(H5N1) | H274Y (N1 numbering) | High-level resistance to oseltamivir. dovepress.comasm.org |

| A(H5N1) | N294S (N1 numbering) | Reduced susceptibility to oseltamivir. asm.org |

Mechanisms of Viral Adaptation to Neuraminidase Inhibition

Influenza viruses adapt to neuraminidase inhibitors through mutations primarily in the NA glycoprotein (B1211001), and occasionally in the hemagglutinin (HA) glycoprotein. nih.gov The NA enzyme is responsible for cleaving sialic acid residues from host cell surfaces, allowing the release of newly formed virus particles. nih.gov Oseltamivir functions by binding to the active site of the NA, preventing this release. nih.gov

Resistance mutations allow the virus to overcome this inhibition through several mechanisms:

Catalytic Site Mutations: Amino acid substitutions directly within or adjacent to the NA enzyme's active site can reduce the binding affinity of oseltamivir. The H275Y mutation in N1 and the R292K mutation in N2 are classic examples. These changes alter the conformation of the active site, sterically hindering the inhibitor's ability to bind effectively without completely abolishing the enzyme's natural function of cleaving sialic acid. nih.govasm.org

Framework Mutations: Changes in residues that support the structure of the active site can also confer resistance. The N294S mutation in N1 is a framework residue substitution that can lead to resistance. asm.org

Changes in Hemagglutinin (HA) Binding: The balance between NA and HA activity is crucial for efficient viral replication. Mutations in the HA protein that decrease its affinity for host cell receptors can compensate for a weakened NA enzyme (due to a resistance mutation). A lower HA binding affinity means that less NA activity is required for the virus to be released from the cell, thereby allowing a resistant virus with impaired NA function to replicate efficiently. nih.gov

Permissive or Compensatory Mutations: Often, primary resistance mutations like H275Y can come with a fitness cost, slightly impairing the virus's replication or stability. The global spread of the H275Y seasonal H1N1 virus was facilitated by the prior acquisition of "permissive" secondary mutations (e.g., V234M, R222Q) elsewhere in the NA protein. mdpi.com These mutations compensated for the potential fitness loss caused by H275Y, restoring the surface expression and stability of the NA protein and allowing the resistant virus to thrive. mdpi.com

Molecular dynamics simulations have provided detailed insights into these mechanisms. For instance, studies on the I117V mutation in A/H5N1 NA showed that this substitution alters the conformation and interactions of nearby residues (R118, E119, and D151), which in turn reduces the binding affinity for oseltamivir. peerj.com

Phylogenetic Analysis of Oseltamivir Resistance Markers in Circulating Strains

Phylogenetic analysis, which studies the evolutionary relationships between organisms by comparing their genetic sequences, is a powerful tool for tracking the origin and spread of antiviral resistance. By constructing phylogenetic trees of influenza NA genes, scientists can visualize how resistant strains emerge and relate to susceptible ones. asm.orgbrieflands.com

Key findings from phylogenetic studies include:

Evolution of the 2007-2008 Resistant H1N1 Strain: Phylogenetic analysis revealed that the globally dominant oseltamivir-resistant A(H1N1) strain in 2008-2009 did not arise from multiple independent mutation events worldwide. Instead, it evolved from a single reassortant, oseltamivir-susceptible strain (clade 2B) that was circulating in the 2007-2008 season. nih.gov This strain first acquired permissive mutations and then the H275Y resistance mutation, which was followed by further mutations in other genes (like PB2, PB1, and HA) that likely enhanced its fitness and transmissibility. nih.gov

Independent Emergence Events: While a single clade became dominant, phylogenetic trees have also shown that oseltamivir resistance can emerge independently in different geographic locations. For example, early surveillance in Japan in 2007-2008 identified three oseltamivir-resistant H1N1 viruses. Phylogenetic analysis showed that one belonged to the major European-North American resistant lineage, while the other two had emerged independently within Japan. asm.org

Tracking Stable Lineages: In the A(H1N1)pdm09 virus, phylogenetic analysis has identified stable lineages carrying secondary substitutions, such as V241I and N369K, since the 2010-2011 season. mdpi.com While not conferring resistance themselves, the accumulation of these synergistic mutations could increase the probability of a fit and resistant virus emerging in the future. mdpi.com

Transmission Dynamics of Resistant Viruses in Animal Models

Animal models, particularly ferrets and guinea pigs, are invaluable for studying the transmissibility and fitness of oseltamivir-resistant influenza viruses, as they can mimic human infection and spread. oup.comnih.gov These studies assess how well a virus transmits through direct contact (co-housing) and via respiratory aerosols (airborne).

Research in these models has yielded several important insights:

Variable Fitness of Resistant Strains: Early oseltamivir-resistant variants, such as the R292K mutant in A(H3N2), showed poor transmission in ferrets compared to their wild-type counterparts. oup.com However, the seasonal A(H1N1) virus with the H275Y mutation was found to be efficiently transmitted between ferrets, which partly explains its rapid global spread. openaccessjournals.comoup.com

Contact vs. Aerosol Transmission: The mode of transmission can be affected by resistance mutations. One study using recombinant A/H3N2 viruses in guinea pigs found that while both oseltamivir-sensitive and resistant (E119V) viruses transmitted efficiently via direct contact, the resistant virus transmitted poorly or not at all by the aerosol route. asm.org This suggests that some resistance mutations might reduce the efficiency of airborne spread, which could limit their pandemic potential.

Impact of Antiviral Treatment on Transmission: Animal models are also used to test whether treating an infected animal ("donor") with an antiviral can prevent transmission to a healthy one ("sentinel"). In one ferret study, oseltamivir treatment of donor ferrets infected with A(H1N1)pdm09 did not prevent transmission to co-housed sentinels. oup.com This highlights the challenge of using treatment as a tool to control community spread.

Impact of Antiviral Use on Viral Population Dynamics

The use of antiviral drugs like oseltamivir directly influences the dynamics of an influenza infection within an individual and, on a larger scale, the evolution of the virus population. nih.gov Mathematical modeling combined with clinical and experimental data has been used to understand this impact.

Key aspects of this impact include:

Effect on Viral Shedding: Oseltamivir treatment, especially when initiated early (within 24-48 hours of infection), has been shown to reduce the duration of viral shedding and the total viral load in infected individuals. asm.orgnih.govmedrxiv.org However, analysis of individual patient data shows significant variability, with treatment having no impact on the duration of viral shedding in 20-40% of volunteers in some studies. nih.gov Interestingly, oseltamivir treatment was found to reduce the duration of infection but did not appear to change the actual rates of viral growth or decline in individual patients. nih.govmedrxiv.org

Selective Pressure for Resistance: The presence of the drug creates a selective environment where pre-existing or newly arising resistant mutants have a survival advantage. Modeling studies have shown that the risk of resistance emergence is strongly linked to the timing and dosage of oseltamivir. plos.org Prophylactic use during the incubation period was identified as a major factor leading to the emergence of resistant virus, with a 27-fold higher proportion of subjects shedding resistant virus compared to no treatment. plos.org

Population-Level Spread: The potential for a resistant strain to spread widely depends critically on its transmissibility relative to the wild-type virus. oup.com Mathematical models simulating community-level transmission have suggested that the resistant strains isolated to date, which often have some fitness cost, are unlikely to be transmitted frequently enough to significantly undermine the effectiveness of widespread antiviral use during a typical season. oup.com The replacement of the highly fit oseltamivir-resistant seasonal H1N1 virus by the susceptible A(H1N1)pdm09 virus in 2009 is a real-world example of viral population dynamics, where a new, more successful virus outcompeted the established one. dovepress.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.